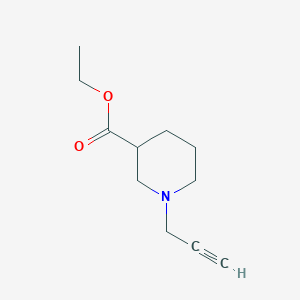

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is an organic compound belonging to the class of piperidinecarboxylates It features a piperidine ring substituted with an ethyl ester group at the 3-position and a prop-2-yn-1-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate typically involves the alkylation of piperidine derivatives. One common method is the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide in a suitable solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 2N HCl in dioxane, reflux (18 hrs) | 1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid | 50% | |

| 1N NaOH, room temperature (20 hrs) | 1-(prop-2-yn-1-yl)piperidine-3-carboxylic acid | 75% |

The carboxylic acid derivative can participate in amidation or serve as a precursor for metal-organic frameworks .

Reactions Involving the Propargyl Group

The terminal alkyne in the propargyl group enables click chemistry, cross-coupling, and hydrogenation reactions.

Click Chemistry (Azide-Alkyne Cycloaddition)

The copper-catalyzed Huisgen cycloaddition with azides forms 1,2,3-triazoles, useful in bioconjugation:

textR-N₃ + Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate → Triazole derivative

This reaction proceeds under mild conditions (CuSO₄, sodium ascorbate, H₂O/THF) .

Sonogashira Coupling

Palladium-catalyzed coupling with aryl halides extends the alkyne’s conjugation:

textAr-X + this compound → Ar-C≡C-piperidine ester

Yields depend on the halide reactivity and catalyst system (e.g., Pd(PPh₃)₄, CuI) .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the triple bond to a single bond, producing:

textEthyl 1-(propyl)piperidine-3-carboxylate

This modification alters lipophilicity and biological activity .

Nucleophilic Substitution at the Piperidine Nitrogen

While the nitrogen is primarily substituted with the propargyl group, quaternization reactions with alkyl halides (e.g., methyl iodide) are feasible under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, CH₃CN, room temperature | Ethyl 1-(prop-2-yn-1-yl)-1-methylpiperidinium-3-carboxylate | 60% |

Quaternized derivatives exhibit enhanced water solubility and potential ion-channel modulation .

Biochemical Interactions

The propargyl group confers irreversible inhibition of monoamine oxidase (MAO) isoforms via covalent bond formation with flavin adenine dinucleotide (FAD). Key findings include:

-

hMAO-B Inhibition : IC₅₀ = 342 nM for the parent compound, improving to 147 nM for 1,4-disubstituted analogues .

-

Selectivity : 5–20× preference for hMAO-B over hMAO-A due to stereoelectronic compatibility with the enzyme’s hydrophobic pocket .

Radical Cascade Reactions

Under radical initiators (e.g., AIBN), the propargyl group participates in multicomponent reactions, forming complex heterocycles:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Prop-2-yn-1-yl benzoate, AIBN | DMSO, N₂, 80°C | Fused piperidine-quinoline scaffold | 40% |

This strategy is employed in synthesizing bioactive molecules .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 150°C, generating CO₂ and piperidine fragments.

-

Oxidative Stability : The propargyl group resists oxidation under ambient conditions but forms ketones with strong oxidants (e.g., KMnO₄) .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its dual reactivity (ester and alkyne), enabling applications in drug discovery, material science, and enzyme inhibition studies .

Scientific Research Applications

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex piperidine derivatives.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(prop-2-en-1-yl)piperidine-3-carboxylate: This compound is structurally similar but features an allyl group instead of a propargyl group.

®-Ethyl piperidine-3-carboxylate: This compound lacks the prop-2-yn-1-yl group and is used in the synthesis of various pharmaceuticals.

Uniqueness

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is unique due to the presence of both an ester and an alkyne group, which allows for diverse chemical modifications and applications in synthetic chemistry.

Biological Activity

Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds based on diverse scientific literature.

The synthesis of this compound typically involves the N-alkylation of ethyl piperidine-3-carboxylate with propargyl bromide in the presence of a base, such as sodium hydroxide, and a solvent like toluene. This compound features both an ester and an alkyne group, which allows for diverse chemical modifications.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been investigated for its potential to inhibit microbial growth and induce apoptosis in cancer cells. The compound's activity is attributed to its structural similarity to biologically active molecules, allowing it to interact with various molecular targets.

The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that the compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Its piperidine ring structure may mimic neurotransmitters, influencing neurological pathways and potentially leading to therapeutic effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly alter its potency. For instance, modifications in the piperidine ring or the introduction of different functional groups can enhance or diminish its biological effects. Comparative studies with similar compounds have shown that small changes in structure can lead to substantial differences in activity levels .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

These findings suggest that this compound could serve as a lead compound for further drug development aimed at treating infections and cancer.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for Ethyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, ethyl piperidine-3-carboxylate can react with propargyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or acetonitrile. Intermediates are purified via column chromatography (e.g., 0–45% ethyl acetate/hexanes) and characterized using ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For analogs, sulfonylation or coupling reactions (e.g., EDC/HOBt-mediated amidation) are employed .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid prolonged storage due to potential degradation, which may increase toxicity. Dispose of waste via certified hazardous waste services, complying with local regulations. Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .

Q. How is structural confirmation achieved for this compound and its derivatives?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is gold-standard for unambiguous confirmation. For solution-phase analysis, ¹H/¹³C NMR (e.g., δ 1.94–1.03 ppm for piperidine protons) and IR (e.g., ester C=O stretch ~1700 cm⁻¹) are paired with HRMS (e.g., ESI-TOF m/z 425.1 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction yields be optimized for N-propargylation of piperidine derivatives?

- Methodology : Kinetic studies suggest using iodide salts (e.g., NaI) as catalysts in polar aprotic solvents. Exclusion of light/oxygen improves propargyl bromide stability. For example, 72-hour reactions under N₂ at 60°C in acetonitrile with K₂CO₃/NaI achieved >85% yield. TLC or HPLC monitors progress, and byproducts (e.g., di-alkylated species) are minimized via stoichiometric control .

Q. What are the thermal degradation pathways of this compound?

- Methodology : Gas-phase elimination studies (e.g., Arrhenius parameters: log κ₁(s⁻¹) = 13.12 – 210.4 kJ mol⁻¹) reveal decomposition via retro-Mannich pathways. Stability is pH-dependent; basic conditions accelerate hydrolysis. Accelerated aging tests (40–80°C) with LC-MS tracking identify degradation products like piperidine-3-carboxylic acid .

Q. How do crystallographic refinement tools like SHELX resolve structural ambiguities?

- Methodology : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding/geometry. For example, twinning or disorder in propargyl groups is resolved using PART instructions and restraints. High-resolution data (<1.0 Å) combined with R₁ values <5% ensure accuracy. Comparative analysis with DFT-optimized structures further validates bond lengths/angles .

Q. How to address discrepancies in synthetic yields reported across studies?

- Methodology : Contradictions arise from varying propargyl bromide purity, solvent dryness, or catalyst loading. Systematic DOE (Design of Experiments) identifies critical factors: e.g., anhydrous DMF vs. acetonitrile. Reproducibility is enhanced by strict moisture control (molecular sieves) and inline FTIR monitoring of reactant consumption .

Q. What role does this compound play in drug discovery pipelines?

- Methodology : It serves as a key intermediate for neurotropic virus inhibitors (e.g., indole-piperidine conjugates). In vivo efficacy is tested via murine models, where derivatives (e.g., 1-(4-chlorobenzyl)-indole-piperidine carboxylates) show improved survival rates. SAR studies optimize substituents on the piperidine and propargyl groups for target binding .

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

ethyl 1-prop-2-ynylpiperidine-3-carboxylate |

InChI |

InChI=1S/C11H17NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h1,10H,4-9H2,2H3 |

InChI Key |

NWFAYKMSHHCEML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.